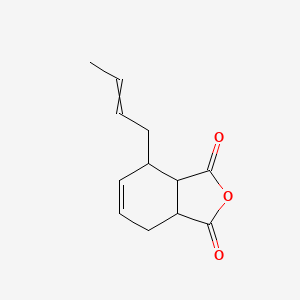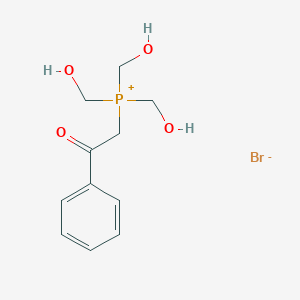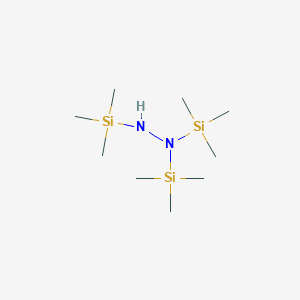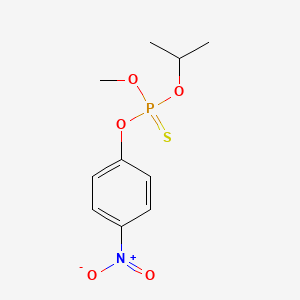
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is an organophosphorus compound widely recognized for its use as an insecticide. This compound is known for its high toxicity to insects and its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in both insects and mammals .
Preparation Methods
The synthesis of O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate typically involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product . Industrial production methods often involve similar steps but are scaled up to accommodate large quantities and may include additional purification steps to ensure product quality .
Chemical Reactions Analysis
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate undergoes several types of chemical reactions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into less toxic products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus atom, leading to the formation of various derivatives.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions but often include less toxic metabolites .
Scientific Research Applications
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets involved include the active site of acetylcholinesterase and various pathways related to nerve signal transmission .
Comparison with Similar Compounds
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is similar to other organophosphorus insecticides such as ethyl parathion and methyl parathion. it is unique in its specific structure, which influences its reactivity and toxicity . Similar compounds include:
Ethyl Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Sumithion: O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate.
These compounds share similar mechanisms of action but differ in their chemical properties and toxicity profiles .
Properties
CAS No. |
13955-12-9 |
|---|---|
Molecular Formula |
C10H14NO5PS |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
methoxy-(4-nitrophenoxy)-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS/c1-8(2)15-17(18,14-3)16-10-6-4-9(5-7-10)11(12)13/h4-8H,1-3H3 |
InChI Key |
IDTURXUOVKNCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


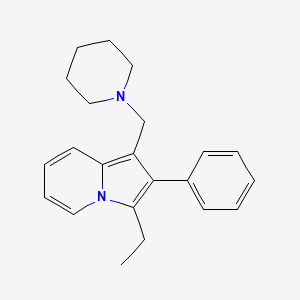
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

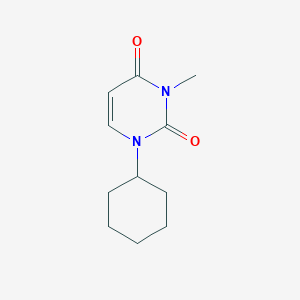
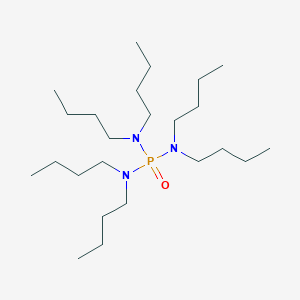
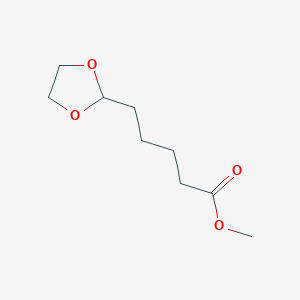

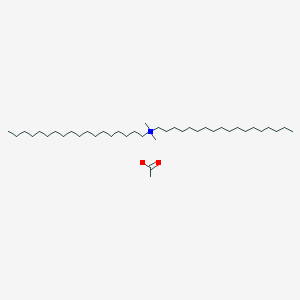
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
